L-TYROSINE (15N)
Description
Foundational Role of L-Tyrosine in Biological Systems and Metabolism
L-Tyrosine, a non-essential amino acid, is a fundamental building block for protein synthesis. nih.gov Its significance, however, extends far beyond this primary role. In animals, it is synthesized from the essential amino acid L-phenylalanine. nih.govexamine.com L-Tyrosine serves as a crucial precursor to a host of vital biomolecules that govern a wide array of physiological functions. hmdb.cat3db.ca
Key metabolic fates of L-Tyrosine include:
Neurotransmitter Synthesis: L-Tyrosine is the rate-limiting precursor for the synthesis of catecholamines, a class of neurotransmitters that includes dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497) (adrenaline). examine.comt3db.ca These molecules are integral to the body's stress response, mood regulation, and motor control.
Hormone Production: The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are essential for regulating metabolism, are synthesized from tyrosine residues within the thyroglobulin protein. creative-proteomics.com
Pigment Formation: L-Tyrosine is the initial substrate for melanogenesis, the process that produces melanin, the primary pigment responsible for the color of skin, hair, and eyes. t3db.ca
Coenzyme Q10 Biosynthesis: This vital antioxidant and component of the electron transport chain also has L-Tyrosine as a precursor.
Protein Phosphorylation: Within proteins, tyrosine residues can be phosphorylated by protein kinases. hmdb.ca This process, known as tyrosine phosphorylation, is a critical step in signal transduction pathways that regulate cell growth, differentiation, and migration. hmdb.cacreative-proteomics.com
Principles and Advantages of 15N Stable Isotope Labeling in Experimental Investigations
Isotope labeling is a technique that involves the incorporation of isotopes, which are variants of a particular chemical element with a different number of neutrons, into molecules. creative-proteomics.com Stable isotopes, such as Nitrogen-15 (15N), are non-radioactive, making them safe for long-term studies in various biological systems. creative-proteomics.comarasia.org The principle behind 15N labeling is that the labeled molecule is chemically identical to its unlabeled counterpart but has a greater mass due to the extra neutron in the 15N nucleus. arasia.org This mass difference allows for its detection and quantification using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.comresearchgate.net
The advantages of using 15N stable isotope labeling are numerous:
Non-Radioactivity: Unlike radioactive isotopes (e.g., 14C, 3H), 15N is stable and does not decay, eliminating concerns about radiation exposure and specialized handling. creative-proteomics.com
High Sensitivity and Accuracy: When coupled with mass spectrometry, 15N labeling allows for the precise and sensitive quantification of molecules, even at low concentrations. researchgate.netlongdom.org
Tracing Metabolic Pathways: By introducing a 15N-labeled compound into a biological system, researchers can trace its metabolic fate, identifying the various molecules it is converted into and the pathways involved. silantes.com
Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing 15N-labeled amino acids. creative-proteomics.comlongdom.org This allows for the accurate comparison of protein abundance between different experimental conditions. longdom.org
Significance of L-Tyrosine (15N) as a Biochemical Research Probe
The specific labeling of L-Tyrosine with 15N creates a powerful tool for investigating the diverse metabolic roles of this amino acid. L-Tyrosine (15N) can be used as a tracer to follow the intricate pathways of tyrosine metabolism with high precision. isotope.com For instance, it can be used to measure the rate of protein synthesis and breakdown, as well as the flux through the catecholamine and thyroid hormone synthesis pathways. creative-proteomics.comisotope.com
In the field of metabolomics, L-Tyrosine (15N) serves as an internal standard for the accurate quantification of unlabeled L-Tyrosine in biological samples. nih.govcaymanchem.com This is crucial for obtaining reliable data in studies investigating metabolic changes associated with various diseases. The use of 15N-labeled probes also allows for the differentiation between newly synthesized molecules and the existing background levels in biological systems. researchgate.net Furthermore, in NMR-based research, the 15N label can be used to study the structure, dynamics, and binding of macromolecules. isotope.comisotope.com
Overview of L-Tyrosine (15N) Applications in Modern Omics and Systems Biology Approaches
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biological research by enabling the large-scale study of molecules in a biological system. nih.gov L-Tyrosine (15N) plays a significant role in these modern approaches, particularly in proteomics and metabolomics.
In Proteomics:
SILAC: As mentioned earlier, 15N-labeled amino acids, including L-Tyrosine (15N), are fundamental to SILAC experiments. creative-proteomics.comlongdom.org This technique is widely used to identify and quantify changes in protein expression in response to various stimuli or in different disease states.
Protein Turnover Studies: By tracking the incorporation and loss of L-Tyrosine (15N) from proteins, researchers can determine the rates of protein synthesis and degradation, providing insights into protein homeostasis. isotope.com
In Metabolomics:
Metabolic Flux Analysis: L-Tyrosine (15N) is used to trace the flow of nitrogen through metabolic pathways, helping to elucidate how metabolic networks are regulated. medchemexpress.com
Biomarker Discovery: Accurate quantification of L-Tyrosine using L-Tyrosine (15N) as an internal standard is essential for identifying metabolic biomarkers for various diseases. nih.govnih.gov
Properties
Molecular Weight |
182.18 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Production Methodologies for Isotopically Labeled L Tyrosine 15n
Biosynthetic Pathways for L-Tyrosine (15N) Enrichment in Model Organisms and Cellular Systems
Biosynthetic approaches leverage the natural metabolic machinery of microorganisms and cellular systems to incorporate the stable isotope 15N into L-Tyrosine. These methods are often favored for their cost-effectiveness and ability to produce uniformly labeled compounds.
Microbial Fermentation Approaches for Isotope Incorporation
Microbial fermentation is a widely used technique for the production of isotopically labeled amino acids, including L-Tyrosine (15N). This process typically involves cultivating microorganisms, such as specifically engineered strains of Escherichia coli or Corynebacterium glutamicum, in a minimal medium where the sole nitrogen source is a 15N-labeled compound, commonly ¹⁵NH₄Cl or (¹⁵NH₄)₂SO₄. nih.govresearchgate.net Advances in genetic engineering have enabled the development of microbial strains optimized for L-Tyrosine production. wikipedia.orgnih.gov
For instance, research has demonstrated the successful synthesis of gram quantities of L-[15N]tyrosine using immobilized Erwinia herbicola cells in a reaction mixture containing phenol, pyruvic acid, and ¹⁵NH₄Cl. nih.gov This method proved effective even under high concentrations of phenol, with immobilized cells showing greater efficacy than free cells. nih.gov Furthermore, mutant strains of microorganisms like Brevibacterium flavum and Candida lipolytica, which are tolerant to m-fluorophenylalanine, have shown the capacity to produce significant amounts of extracellular L-Tyrosine. google.com The use of repeated batch fermentation with engineered E. coli has also been explored to enhance the efficiency of L-Tyrosine production. nih.gov
| Microorganism | Precursors | Key Findings |
| Erwinia herbicola (immobilized) | Phenol, Pyruvic acid, ¹⁵NH₄Cl | Production of gram quantities of L-[15N]tyrosine without label dilution. nih.gov |
| Escherichia coli (engineered strains) | Glucose, ¹⁵N-ammonium salts | Modular biosynthetic pathways and targeted proteomics have improved production to over 2 g/liter . nih.gov |
| Brevibacterium flavum, Candida lipolytica (mutant strains) | Conventional culture media | Tolerant to m-fluorophenylalanine, enabling significant extracellular L-Tyrosine production. google.com |
Cell-Free Protein Synthesis Systems Utilizing L-Tyrosine (15N)
Cell-free protein synthesis (CFPS) systems offer a powerful and highly controllable in vitro environment for producing isotope-labeled proteins. nih.gov These systems utilize cell extracts, typically from E. coli, which contain all the necessary machinery for transcription and translation. nih.govisotope.com A key advantage of CFPS is the ability to directly supply 15N-labeled amino acids, such as L-Tyrosine (15N), to the reaction mixture, thereby avoiding issues of metabolic scrambling where the isotope is unintentionally transferred to other amino acids. nih.gov
This method is particularly economical for selective 15N-labeling of proteins, and the yields are often sufficient for immediate analysis by two-dimensional NMR spectroscopy without extensive purification. nih.govresearchgate.net For example, researchers have successfully produced milligram quantities of site-specifically labeled [15N]Tyr32-Ras protein using an E. coli cell-free system. nih.gov This was achieved by incorporating L-[15N]tyrosine via an amber suppressor tRNA. nih.gov The open nature of CFPS allows for the direct addition of necessary components, which can be advantageous for producing certain types of proteins. researchgate.net
Strategies for Maximizing Isotopic Enrichment in Biological Production
Achieving high isotopic enrichment is paramount for the utility of L-Tyrosine (15N). Several strategies are employed to maximize the incorporation of the 15N isotope. The use of auxotrophic strains of E. coli, which are unable to synthesize certain amino acids, is a common approach. These strains must be supplied with the required amino acids in the growth medium, allowing for precise control over isotopic labeling. oup.comoup.com
Careful selection of the growth medium is also critical. Using a minimal medium where the sole nitrogen source is a 15N-labeled compound ensures that the microorganism is forced to utilize the labeled precursor for amino acid synthesis. isotope.comckisotopes.com Additionally, optimizing fermentation conditions, such as pH, temperature, and nutrient feeding strategies, can significantly improve both the yield and the isotopic enrichment of the final product. nih.govtandfonline.com Research has shown that in some cases, nearly 99.9% enrichment of 15N can be achieved and maintained throughout the production and extraction process. d-nb.info However, metabolic scrambling, where the 15N isotope is transferred from the target amino acid to others, can be a challenge. acs.org This can be minimized by using specific host strains and carefully controlling culture conditions. oup.comnih.gov
Chemical Synthesis Strategies for Site-Specific 15N Labeling
While biosynthetic methods are effective for uniform labeling, chemical synthesis offers the advantage of site-specific isotope incorporation. This allows researchers to place the 15N label at a specific position within the L-Tyrosine molecule, which can be crucial for certain NMR studies.
A combination of organic synthesis and enzymatic methods has been successfully used to produce L-Tyrosine specifically labeled with 15N. researchgate.net One such approach involves the use of the enzyme β-tyrosinase from the bacterium Erwinia herbicola. This enzyme can catalyze the synthesis of L-Tyrosine from precursors like [15N]ammonium sulfate (B86663), phenol, and pyruvate. researchgate.net Another chemo-microbiological method involves a multi-step process that can be adapted for stable isotope labeling. acs.org For instance, the synthesis of 13C9-15N-L-tyrosine has been achieved through a series of chemical reactions starting from commercially available labeled tyrosine, involving protection, iodination, and coupling steps. nih.gov These methods, while often more complex and expensive than biosynthetic routes, provide unparalleled control over the placement of the isotopic label. nih.gov
Assessment of Isotopic Purity and Enrichment in Synthesized L-Tyrosine (15N) Preparations
Accurately determining the isotopic purity and enrichment of L-Tyrosine (15N) is essential for its application in quantitative studies. nist.gov Several analytical techniques are employed for this purpose, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy being the most prominent.
High-resolution mass spectrometry, including techniques like electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) and gas chromatography-mass spectrometry (GC-MS), is a powerful tool for assessing isotopic enrichment. nih.govresearchgate.net These methods can differentiate between the isotopologues of L-Tyrosine based on their mass-to-charge ratio, allowing for the calculation of the percentage of 15N incorporation. researchgate.netnih.gov The isotopic purity can be determined by comparing the empirical mass spectrum of the labeled compound to theoretical profiles at different enrichment rates. nist.govresearchgate.net
Advanced Spectroscopic and Spectrometric Analytical Techniques for L Tyrosine 15n Tracing
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in L-Tyrosine (15N) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying ¹⁵N-labeled proteins at atomic resolution. acs.org The introduction of ¹⁵N, often in conjunction with ¹³C and ²H (deuterium), facilitates a range of experiments that elucidate protein structure, dynamics, and interactions. acs.orgisotope.com
¹⁵N-Detected NMR Methods for Protein Structure and Dynamics
Direct detection of the ¹⁵N nucleus offers distinct advantages, particularly for studying challenging systems like intrinsically disordered proteins (IDPs). pnas.org These methods capitalize on the slower transverse relaxation and wider chemical shift dispersion of ¹⁵N compared to protons, resulting in narrower linewidths and enhanced resolution. pnas.org While conventional NMR often relies on ¹H detection, ¹⁵N-detected experiments provide a complementary and sometimes superior approach for backbone resonance assignment, especially when dealing with issues like rapid solvent exchange that can hamper ¹H-based methods. pnas.org A suite of 3D ¹⁵N-detected experiments has been developed to facilitate the complete backbone assignment of proteins, including proline-rich regions often found in IDPs. pnas.org These techniques are not limited to IDPs and can also be applied to structured globular proteins, offering an alternative to traditional methods. pnas.org
The study of protein dynamics also benefits from ¹⁵N labeling. NMR relaxation experiments that measure parameters such as the longitudinal relaxation rate (R₁), transverse relaxation rate (R₂), and the steady-state ¹H-¹⁵N heteronuclear Nuclear Overhauser Effect (NOE) provide insights into motions on timescales ranging from picoseconds to seconds. researchgate.net These measurements, often performed on uniformly ¹⁵N-labeled proteins, help to characterize the flexibility and conformational changes that are crucial for protein function. researchgate.net
Multi-Dimensional NMR Approaches (e.g., ¹H-¹⁵N HSQC, HMQC) for Molecular Characterization
Multi-dimensional NMR experiments are fundamental for resolving and assigning signals in complex protein spectra. The two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is often the first step in the analysis of a ¹⁵N-labeled protein. protein-nmr.org.uklibretexts.org This experiment generates a "fingerprint" spectrum where each peak corresponds to a specific nitrogen-hydrogen bond, primarily from the protein backbone amides and certain side chains (e.g., Tryptophan, Asparagine, Glutamine). protein-nmr.org.uklibretexts.org The dispersion of peaks in the ¹H-¹⁵N HSQC spectrum provides a quick assessment of the protein's folding state; a well-dispersed spectrum is characteristic of a folded protein, whereas a spectrum with peaks clustered in a narrow range of proton chemical shifts suggests a disordered state. libretexts.org
The Heteronuclear Multiple Quantum Coherence (HMQC) experiment is an alternative to HSQC. While both correlate the chemical shifts of a proton and its attached heteronucleus (like ¹⁵N), they differ in their pulse sequence and sensitivity to relaxation. In certain applications, particularly for large, deuterated proteins, the ¹H-¹⁵N HMQC can offer superior sensitivity and resolution compared to the HSQC.
For full resonance assignment, 2D experiments are extended into three dimensions (3D), such as the HNCO, HNCACB, and HN(CO)CACB. acs.orgd-nb.info These triple-resonance experiments link the backbone amide ¹H and ¹⁵N signals to the chemical shifts of the carbonyl and alpha/beta carbons, allowing for sequential assignment of residues along the protein chain. acs.org The development of techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY) and cryogenically cooled probes has further extended the size limits of proteins that can be studied, making these multi-dimensional approaches applicable to very large macromolecular complexes. d-nb.infobiorxiv.org
| Technique | Abbreviation | Primary Application | Key Information Provided |
|---|---|---|---|
| Heteronuclear Single Quantum Coherence | HSQC | Protein fingerprinting and folding assessment | Correlation of ¹H and ¹⁵N chemical shifts for each N-H bond. protein-nmr.org.uklibretexts.org |
| Heteronuclear Multiple Quantum Coherence | HMQC | Protein fingerprinting, especially for large systems | Alternative to HSQC, can offer better sensitivity and resolution in specific cases. |
| Transverse Relaxation-Optimized Spectroscopy | TROSY | Studies of large proteins (>30 kDa) | Reduces signal broadening from fast transverse relaxation, enabling analysis of high-molecular-weight systems. d-nb.info |
| HNCO, HNCACB, etc. | N/A | Backbone resonance assignment | Correlates backbone amide signals with carbon chemical shifts for sequential assignment. acs.org |
In-Cell NMR for Investigating Protein Behavior within Cellular Environments
In-cell NMR allows for the study of proteins in their native cellular environment, providing insights that cannot be obtained from in vitro experiments. nih.gov By introducing ¹⁵N-labeled L-Tyrosine (or other labeled amino acids) into cells, specific proteins can be observed amidst the complex and crowded cytoplasm. nih.govbiorxiv.org The ¹H-¹⁵N HSQC or HMQC spectrum of the labeled protein inside the cell reveals information about its structure, stability, interactions, and post-translational modifications under physiological conditions. nih.govethz.ch
For example, comparing the in-cell NMR spectrum to that of the purified protein in buffer can reveal changes in chemical shifts and signal intensities. ethz.ch These changes can indicate transient interactions with other cellular components, conformational changes, or post-translational modifications like phosphorylation. ethz.chplos.org In-cell NMR has been used to study the behavior of intrinsically disordered proteins like alpha-synuclein, revealing a more compact structural ensemble within living cells compared to dilute solutions. acs.orgethz.ch The technique has been successfully applied in various cell types, from bacteria like E. coli to eukaryotic cells, including human cell lines. nih.govbiorxiv.org
A key challenge in eukaryotic in-cell NMR is the efficient delivery and expression of the isotopically labeled protein. nih.gov Methods include microinjection, electroporation, and inducible expression systems within the host cells. nih.govbiorxiv.orgethz.ch Recent advances have enabled the study of proteins at near-native, micromolar concentrations in human cells by optimizing labeling schemes and NMR acquisition methods. biorxiv.org
Applications of ¹⁵N Chemical Shifts in Probing Molecular Interactions
The ¹⁵N chemical shift is highly sensitive to its local electronic environment. illinois.edu This sensitivity makes it an excellent reporter for molecular interactions, such as protein-ligand binding or protein-protein interactions. utoronto.caumich.edu When a ¹⁵N-labeled protein binds to another molecule, the chemical shifts of the amide nitrogens at the binding interface are often perturbed. utoronto.ca
By monitoring the changes in a ¹H-¹⁵N HSQC spectrum upon titration with a binding partner, researchers can map the interaction surface on the protein. utoronto.ca Residues that show significant chemical shift perturbations (CSPs) are likely located at or near the binding site. This technique, known as chemical shift mapping, is widely used to identify binding interfaces and can provide estimates of binding affinity. utoronto.ca
The ¹⁵N chemical shifts of tyrosine residues can be particularly informative. For instance, the phosphorylation of a tyrosine residue, a critical post-translational modification in cell signaling, can be monitored directly by observing the resulting changes in the NMR spectrum. plos.org Furthermore, the pH dependence of the ¹⁵N chemical shift of a modified tyrosine, such as a nitrotyrosine, can be used to determine its microscopic pKa value, providing insights into the local electrostatic environment within the protein. nih.govresearchgate.net
Analysis of Spin-Isolated Tyrosine Residues in Proteins
Selective labeling, where only specific amino acid types like tyrosine are isotopically labeled, is a powerful strategy to simplify complex NMR spectra and focus on particular regions of a protein. westmont.edu By expressing a protein in media containing ¹⁵N-L-Tyrosine but otherwise unlabeled amino acids, only the tyrosine residues will be visible in a ¹H-¹⁵N HSQC spectrum. westmont.edu This approach is invaluable for studying large proteins or protein complexes where extensive peak overlap in uniformly labeled samples would make analysis intractable. westmont.edu
This "spin-isolation" allows for the unambiguous assignment and detailed study of the labeled tyrosine residues. westmont.edu It facilitates the measurement of site-specific dynamics and interactions involving these residues. westmont.edu For example, this method has been used to confirm protein folding upon mutation and to study the specific binding of metal ions to engineered sites near a labeled residue. westmont.edu The synthesis of specifically designed isotopically labeled tyrosine and phenylalanine precursors that can be incorporated into highly deuterated proteins further enhances these studies, enabling the determination of structural restraints in large macromolecules. acs.org
Mass Spectrometry (MS)-Based Methodologies for L-Tyrosine (¹⁵N) Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique used for the identification and quantification of molecules based on their mass-to-charge ratio. When combined with stable isotope labeling, such as with ¹⁵N-L-Tyrosine, MS becomes a powerful tool for quantitative proteomics and metabolomics. thermofisher.comnist.gov
The core principle involves introducing a "heavy" isotopically labeled version of an amino acid, like ¹⁵N-L-Tyrosine, into a biological system. caymanchem.comcreative-proteomics.com The mass difference between the labeled (heavy) and unlabeled (light) forms allows the mass spectrometer to distinguish and quantify them. nih.gov This approach is central to methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing either the light or heavy amino acid. thermofisher.comcreative-proteomics.com After cell growth and protein extraction, samples from different conditions (e.g., treated vs. untreated) are combined. The proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). thermofisher.com The ratio of the intensities of the heavy to light peptide peaks directly reflects the relative abundance of the protein between the two samples. thermofisher.com
While arginine and lysine (B10760008) are most commonly used in SILAC, heavy-labeled tyrosine is employed in specific applications, such as identifying substrates of tyrosine kinases and studying the dynamics of protein tyrosine phosphorylation. creative-proteomics.com MS-based methods can also be used to verify the incorporation efficiency and fidelity of ¹⁵N labels in selectively labeled proteins prepared for NMR studies, ensuring that the isotopic label has not been "scrambled" to other amino acid types during protein expression. nih.gov Furthermore, specialized MS methods have been developed for the high-precision analysis of ¹⁵N in tyrosine, for instance, by enzymatically converting it to the more volatile tyramine (B21549) prior to analysis by gas chromatography-isotope ratio mass spectrometry (GC-IRMS). nih.govnih.gov
| Methodology | Key Finding/Application | Reference |
|---|---|---|
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Used for relative protein quantification. ¹⁵N-Tyrosine is particularly useful for studying tyrosine phosphorylation dynamics. | creative-proteomics.com |
| LC-MS/MS with Isotope Dilution | Enables accurate quantification of L-tyrosine by using ¹³C,¹⁵N-L-Tyrosine as an internal standard. Minimal isotopic overlap is achieved with a mass difference of ≥ 3 Da. | nist.gov |
| MALDI TOF-TOF MS | Developed as a rapid quality control check to determine the fidelity of specific ¹⁵N-amino acid incorporation and detect label scrambling in samples prepared for NMR. | nih.gov |
| Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) | Enzymatic decarboxylation of tyrosine to tyramine increases volatility for high-precision ¹⁵N isotopic analysis without significant isotopic fractionation. | nih.gov |
| FTMS Analysis of Nitrotyrosine | A method using ¹⁵N-labeled peroxynitrite to generate a heavy nitrotyrosine standard allows for the identification and relative quantification of protein nitration sites. | mdpi.com |
Isotope Ratio Mass Spectrometry (IRMS) for Bulk ¹⁵N Abundance Determination
The delta value is calculated using the formula: δ¹⁵N (‰) = [(R_sample / R_standard) − 1] × 1000 Where R_sample and R_standard represent the ¹⁵N/¹⁴N ratio of the sample and the standard, respectively. mdpi.com
Different IRMS configurations are employed for amino acid analysis:
Elemental Analyzer-IRMS (EA-IRMS): In this setup, the bulk sample is combusted, and the resulting N₂ gas is analyzed. This provides an average δ¹⁵N value for the entire sample. For purified compounds, it offers high precision.
Gas Chromatography-Combustion-IRMS (GC-C-IRMS): This technique couples a gas chromatograph to the IRMS system. It allows for the separation of individual compounds from a mixture before combustion and isotope analysis. For amino acids like tyrosine, a prior derivatization step is required to increase their volatility. nih.gov This method can achieve high precision, with reproducibility reported at an average standard deviation of 0.33‰ for enzymatically converted tyrosine. nih.gov
High-Performance Liquid Chromatography/EA-IRMS (HPLC/EA-IRMS): This newer approach uses HPLC to separate underivatized amino acids, which are then collected and analyzed by EA-IRMS. ucsc.eduresearchgate.net This method circumvents the need for chemical derivatization, which can sometimes introduce isotopic fractionation and affect accuracy. ucsc.eduresearchgate.net Studies comparing this method to GC-C-IRMS have shown that HPLC/EA-IRMS can provide high accuracy and precision, with standard deviations around ± 0.3‰. ucsc.edu
Table 1: Comparison of IRMS Techniques for δ¹⁵N Analysis of Amino Acids
| Technique | Sample Preparation | Derivatization Required? | Typical Precision (SD) | Key Features |
| EA-IRMS | Bulk sample combustion or analysis of purified compounds. | No | < ±0.2‰ mdpi.com | Measures bulk isotope ratio; no chromatographic separation. |
| GC-C-IRMS | Derivatization to increase volatility (e.g., esterification). | Yes | ~0.33‰ nih.gov | Separates volatile derivatives before analysis; established method. |
| HPLC/EA-IRMS | Chromatographic separation of native compounds. | No | ~0.3‰ ucsc.edu | Avoids derivatization, potentially improving accuracy by eliminating a source of isotopic fractionation. ucsc.eduresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Quantification
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for identifying and quantifying metabolites in complex biological matrices. wellcomeopenresearch.org It is particularly well-suited for analyzing polar, non-volatile compounds like amino acids and their derivatives, making it ideal for tracing the metabolic fate of L-Tyrosine (¹⁵N). nih.govmdpi.com
The process involves separating the analytes using liquid chromatography, followed by ionization and detection by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring a specific fragmentation pattern for each metabolite. For quantitative studies, stable isotope-labeled internal standards, such as ¹³C- or ¹⁵N-labeled amino acids, are added to the sample to correct for variations during sample preparation and analysis, enabling accurate quantification. nih.govnih.gov
Several LC strategies are used:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and is highly effective for separating polar compounds like underivatized amino acids, which are poorly retained in traditional reversed-phase chromatography. nih.govmdpi.comoup.com HILIC-MS/MS methods have been developed for the simultaneous determination of tyrosine and other amino acids with limits of detection (LOD) as low as 0.5 µg/L. nih.gov
Reversed-Phase (RP) Chromatography: While challenging for underivatized amino acids, RP-LC can be used effectively with specific columns or by employing derivatization. nih.govoup.com A robust method using reversed-phase ultra-performance liquid chromatography-multiple reaction monitoring-mass spectrometry (RP-UPLC-MRM-MS) has been developed to quantify 17 non-derivatized amino acids, using their certified isotopically labeled counterparts as internal standards. nih.gov
LC-MS/MS is a cornerstone of metabolomics, enabling not just steady-state measurements but also metabolic flux analysis by tracking the rate of ¹⁵N incorporation from L-Tyrosine (¹⁵N) into various downstream metabolites. wellcomeopenresearch.orgresearchgate.net
Table 2: Selected LC-MS/MS Methods for Tyrosine and Metabolite Analysis
| Method | Chromatography | Internal Standard Example | Key Application | Reference |
| HILIC-MS/MS | Hydrophilic Interaction (HILIC) | L-tyrosine-(¹³C₉) | Simultaneous determination of tyrosine, proline, and others in exhaled breath condensate. | nih.gov |
| HILIC-MS/MS | Hydrophilic Interaction (HILIC) | l-tyrosine ¹³C¹⁵N | Profiling of ~50 endogenous amino acids and related compounds in human plasma. | mdpi.com |
| RP-UPLC-MRM-MS | Reversed-Phase (C18) | ¹³C- and/or ¹⁵N-labeled amino acids | Absolute quantification of non-derivatized amino acids from peptide hydrolysates. | nih.gov |
| UPLC/HRMS | Hydrophilic Interaction (HILIC) | ¹³C labeled amino acids | Flux analysis of free amino acids in soil using ¹⁵N tracing. | acs.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Tracing and Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and analysis of compounds in a mixture. For amino acid analysis, including isotopic tracing of L-Tyrosine (¹⁵N), GC-MS requires a chemical derivatization step to convert the non-volatile amino acids into volatile derivatives suitable for gas-phase analysis. researchgate.netjamstec.go.jp Common derivatization methods include esterification of the carboxyl group followed by acylation of the amino group (e.g., trifluoroacetylated isopropyl esters). researchgate.net
When coupled with a combustion interface and an isotope ratio mass spectrometer (GC-C-IRMS), this technique allows for high-precision measurement of the ¹⁵N enrichment in individual amino acids separated from a complex sample. nih.govjamstec.go.jp The accuracy and precision of GC-C-IRMS measurements are highly dependent on instrumental parameters. jamstec.go.jp For instance, the flow rate of the carrier gas (Helium) through the combustion and reduction furnaces is critical. Research has shown that lower flow rates (e.g., 0.8–1.4 mL/min) allow for sufficient residence time in the furnaces, leading to accurate δ¹⁵N measurements. In contrast, higher flow rates (>1.5 mL/min) can result in incomplete reactions and significant inaccuracies in the measured isotopic values. jamstec.go.jp
Table 3: Effect of Carrier Gas Flow Rate on δ¹⁵N Measurement Accuracy in GC-C-IRMS
| Carrier Gas Flow Rate (mL/min) | Precision (1σ) | Accuracy | Reference |
| 0.8 - 1.4 | < 0.5‰ | High; determined δ¹⁵N values are accurate. | jamstec.go.jp |
| > 1.5 | ~3‰ | Low; determined δ¹⁵N values can be increased by up to 2‰. | jamstec.go.jp |
High-Resolution Mass Spectrometry and Accurate Mass Measurements for Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with a mass error of less than 5 parts per million (ppm). chromatographyonline.com This capability allows for the unambiguous determination of the elemental formula of an analyte, a critical step in identifying unknown metabolites and elucidating metabolic pathways. chromatographyonline.com Instruments like Quadrupole Time-of-Flight (QTOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are capable of HRMS. chromatographyonline.comnih.gov
In the context of L-Tyrosine (¹⁵N) tracing, HRMS is invaluable for several reasons:
Metabolite Identification: By measuring the exact mass of a potential metabolite, researchers can determine its elemental composition and confirm the presence and number of ¹⁵N atoms incorporated from the L-Tyrosine (¹⁵N) precursor. This helps in identifying products of biotransformations such as hydroxylation, demethylation, or conjugation. chromatographyonline.com
Isotopologue Separation: HRMS can distinguish between ions with very similar mass-to-charge ratios. For instance, it can resolve a metabolite labeled with one ¹⁵N atom from the same metabolite labeled with one ¹³C atom, which have a mass difference of only ~0.0063 Da. acs.org This is crucial in dual-labeling experiments and is not possible with unit-resolution mass spectrometers. acs.org
The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful platform for untargeted metabolomics, enabling the discovery of novel metabolites of L-Tyrosine and providing deep insights into its metabolic networks. acs.orgacs.org
Table 4: Common High-Resolution Mass Spectrometers in Metabolomics
| Instrument Type | Typical Resolving Power (FWHM) | Typical Mass Accuracy | Key Advantage for ¹⁵N Tracing |
| Quadrupole Time-of-Flight (QTOF) | > 10,000 | ≤ 5 ppm chromatographyonline.com | Provides accurate mass for both precursor and fragment ions, aiding structural elucidation. |
| Orbitrap | Up to 140,000 or higher acs.org | ≤ 2 ppm chromatographyonline.com | Very high resolution allows for confident elemental formula assignment and isotopologue separation. acs.org |
| FT-ICR | Very high (> 100,000) | < 1 ppm wiley-vch.de | Offers the highest resolving power and mass accuracy, ideal for complex mixture analysis. |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Protein Characterization
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a key technique in proteomics, used for the analysis of large biomolecules like proteins and peptides. oup.comnih.gov In studies involving L-Tyrosine (¹⁵N), MALDI-TOF is used to characterize proteins that have incorporated the labeled amino acid during synthesis (a process known as metabolic labeling). nih.govoup.com
The typical workflow involves:
Culturing cells or organisms in a medium containing L-Tyrosine (¹⁵N), which gets incorporated into newly synthesized proteins. nih.gov
Isolating a protein of interest and digesting it into smaller peptides using a protease like trypsin. oup.comoup.com
Analyzing the resulting peptide mixture using MALDI-TOF MS. oup.com
A peptide containing L-Tyrosine (¹⁵N) will have a mass that is higher than its unlabeled counterpart by approximately 1 Da for each incorporated ¹⁵N atom. oup.com By comparing the mass spectra of peptides from labeled and unlabeled samples, researchers can confirm the incorporation of the isotope. Furthermore, the ratio of the signal intensities of the labeled ("new") and unlabeled ("old") peptide peaks can be used to quantify the fractional synthesis rate (FSR) of the protein, providing insights into protein turnover dynamics. nih.gov
Table 5: Illustrative Example of a MALDI-TOF Peptide Analysis for ¹⁵N Incorporation
| Peptide Sequence | Isotopic Label | Number of Tyrosine Residues | Expected Monoisotopic Mass (m/z) | Mass Shift (Δm) |
| Val-Ile-Tyr -Gly-Ser-Arg | Unlabeled | 1 | ~751.4 Da | N/A |
| Val-Ile-Tyr(¹⁵N) -Gly-Ser-Arg | ¹⁵N-labeled | 1 | ~752.4 Da | +1 Da |
Note: Masses are approximate and for illustrative purposes.
Coupled Chromatographic Techniques for Separation and Detection of L-Tyrosine (¹⁵N) and its Labeled Metabolites
The effective analysis of L-Tyrosine (¹⁵N) and its metabolic products hinges on the coupling of a high-resolution separation technique with a sensitive detector, most commonly a mass spectrometer. nih.gov The choice of chromatographic method is dictated by the physicochemical properties of the analytes and the goals of the study. alexandraatleephillips.com
Gas Chromatography (GC) offers very high chromatographic resolution but is limited to volatile and thermally stable compounds. Therefore, amino acids like tyrosine must be chemically derivatized before GC analysis. alexandraatleephillips.com This requirement adds complexity and potential for analytical variability but is a well-established approach, especially for high-precision isotope ratio measurements via GC-C-IRMS. ucsc.edu
Liquid Chromatography (LC) is more versatile for polar and non-volatile biomolecules and is the dominant separation technique in metabolomics. nih.govalexandraatleephillips.com
Reversed-Phase LC (RP-LC) is the most common mode but traditionally has poor retention for very polar compounds like underivatized amino acids. However, modern C18 columns designed for aqueous mobile phases or specialized methods can achieve separation without derivatization. nih.govacs.org
Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for polar analytes and provides excellent retention and separation of underivatized amino acids and related metabolites, making it a preferred technique for comprehensive metabolic profiling. mdpi.comoup.com
Ion-Exchange Chromatography separates molecules based on their net charge and can also be used for amino acid separation, though it is less commonly coupled directly to MS for metabolomics than RP and HILIC.
The combination of these advanced separation techniques with various forms of mass spectrometry provides a powerful toolkit for researchers to trace the path of L-Tyrosine (¹⁵N) from its entry into a biological system to its incorporation into proteins and its transformation into a wide array of signaling molecules and other metabolites.
Applications of L Tyrosine 15n in Elucidating Metabolic Pathways and Fluxes
Studies on Protein Synthesis and Turnover Kinetics with L-Tyrosine (15N)
L-Tyrosine (15N) is extensively used to measure the dynamic processes of protein synthesis and breakdown. isotope.com By introducing the labeled amino acid, it becomes incorporated into newly synthesized proteins. The rate of its incorporation reflects the rate of protein synthesis, while the rate of its disappearance from the protein pool over time (dilution by unlabeled amino acids) provides a measure of protein degradation.
The fractional synthesis rate (FSR) is a measure of the percentage of a specific protein pool that is newly synthesized over a given period. To determine FSR using L-Tyrosine (15N), the tracer is introduced into an in vitro (e.g., cell culture) or ex vivo (e.g., perfused tissue) system. After a set period, the proteins are isolated, hydrolyzed back into their constituent amino acids, and the isotopic enrichment of tyrosine is measured using mass spectrometry.
The FSR is calculated by comparing the enrichment of 15N in protein-bound tyrosine to the enrichment of the precursor pool (the free intracellular tyrosine). This method has been applied to various models, such as studies on myocardial protein synthesis in piglets, where labeled leucine (B10760876) ([13C6,15N]-L-leucine) was used to determine that FSR was reduced under specific metabolic conditions. nih.gov While this example uses leucine, the same principle applies to L-Tyrosine (15N). Studies in growing ruminants have used the 15N depletion rate in plasma proteins as a proxy for their fractional synthesis rate, providing long-term evaluation of protein turnover. biorxiv.org These approaches allow for precise quantification of how different stimuli or conditions affect the rate of new protein production in specific tissues or cell types. researchgate.net
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics, and it frequently utilizes isotopically labeled amino acids, including L-Tyrosine (15N). creative-proteomics.comckgas.com The SILAC method allows for the comparison of protein abundance between two or more cell populations. sigmaaldrich.com
The basic principle involves growing one population of cells in a "light" medium containing standard, unlabeled amino acids, while a second population is grown in a "heavy" medium where an essential amino acid is replaced with its stable isotope-labeled counterpart (e.g., L-Tyrosine (15N) or L-Tyrosine labeled with both 13C and 15N). ckgas.comusbio.net Over several cell divisions, the heavy amino acid is fully incorporated into all newly synthesized proteins in the second population. cuni.cz
After the cells are subjected to different experimental conditions, they are combined, and the proteins are extracted and digested into peptides. When analyzed by mass spectrometry, each peptide from the "heavy" cells will appear at a slightly higher mass than its "light" counterpart. The ratio of the intensities of the heavy and light peptide peaks directly reflects the relative abundance of that protein in the two cell populations. sigmaaldrich.com Tyrosine is one of the amino acids, along with lysine (B10760008) and arginine, commonly used in SILAC experiments. creative-proteomics.com This approach eliminates variability from sample preparation and allows for highly accurate relative quantification of thousands of proteins simultaneously. ckgas.comcuni.cz
Table 2: SILAC Experimental Design using L-Tyrosine (15N) This table is interactive. You can sort and filter the data. | Component | Cell Population 1 (Control) | Cell Population 2 (Experimental) | | :--- | :--- | :--- | | Culture Medium | "Light" Medium | "Heavy" Medium | | L-Tyrosine Source | Standard L-Tyrosine (unlabeled) | L-Tyrosine (15N) | | Protein State | Contains "light" tyrosine | Contains "heavy" tyrosine | | Experimental Step | Apply control condition | Apply experimental stimulus | | Analysis | Combine populations, digest proteins, analyze by Mass Spectrometry | | Outcome | Peptides appear as pairs (light/heavy); the ratio of peak intensities indicates relative protein abundance. |
Just as the incorporation of L-Tyrosine (15N) measures synthesis, its rate of loss from a pre-labeled protein pool can be used to study protein degradation. In a "pulse-chase" experiment, cells or tissues are first "pulsed" with L-Tyrosine (15N) for a period to label the proteome. Then, they are transferred to a medium containing only unlabeled tyrosine (the "chase").
Over time, as labeled proteins are degraded and new proteins are synthesized using unlabeled amino acids, the isotopic enrichment of the protein pool decreases. The rate of this decay in 15N enrichment is a direct measure of the protein degradation or turnover rate. biorxiv.org This allows for the dynamic analysis of how different conditions, such as disease states or therapeutic interventions, affect the stability and lifespan of proteins. For example, studies in humans have used infusions of [15N]phenylalanine and [15N]tyrosine to measure whole-body protein turnover, which is the net result of synthesis and degradation. diabetesjournals.org By analyzing the kinetics of the tracer's dilution, researchers can calculate the rates at which proteins are being broken down and their amino acids returned to the free pool.
Quantitative Proteomics Approaches (e.g., SILAC) for Relative Protein Quantification
Elucidation of Catecholamine Neurotransmitter Biosynthesis Pathways
The catecholamines—dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497)—are vital neurotransmitters synthesized from L-Tyrosine. nih.govnih.govwikipedia.org The use of L-Tyrosine (15N) enables researchers to meticulously trace the biosynthetic cascade, offering insights into the regulation and dynamics of this critical pathway.
L-Tyrosine is the initial substrate for the synthesis of all catecholamines. europa.eu The first and rate-limiting step is the conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is then decarboxylated to form dopamine. nih.govwikipedia.orgnih.gov Introducing L-Tyrosine (15N) as a precursor allows for the direct tracking of its conversion through this pathway.
When L-Tyrosine (15N) is administered to a cellular or animal model, the heavy nitrogen isotope is incorporated into the subsequent products. By using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can detect and quantify the appearance of [15N]L-DOPA and [15N]dopamine. caymanchem.comisotope.com This stable isotope tracing approach provides a dynamic measure of the rate of catecholamine synthesis. For instance, studies on neuronal cells can utilize L-Tyrosine (15N) to measure the flux of dopamine production, revealing how different conditions or stimuli affect the synthetic capacity of these cells. uni.lu This method is analogous to studies that have successfully used other stable isotopes, like 13C-labeled tyrosine, to quantify dopamine production in various cell models. uni.lu The fundamental principle is that the rate of incorporation of the 15N label from the precursor into the product directly reflects the biosynthetic activity of the pathway. physiology.org
Tyrosine Hydroxylase (TyrH) is the pivotal enzyme that catalyzes the conversion of L-Tyrosine to L-DOPA, making it the rate-limiting step in catecholamine biosynthesis. nih.govebi.ac.ukuib.no The activity of TyrH is tightly regulated by several factors, including feedback inhibition by catecholamines like dopamine and phosphorylation at various serine residues in its regulatory domain. nih.govuib.nouniprot.org
L-Tyrosine (15N) is an invaluable tool for conducting detailed kinetic and mechanistic studies of TyrH. By providing a labeled substrate, researchers can precisely measure the enzymatic activity under a multitude of experimental conditions. The rate of formation of [15N]L-DOPA from L-Tyrosine (15N) serves as a direct and highly specific measure of TyrH catalytic velocity. This allows for the determination of key enzymatic parameters.
Below is a table illustrating how L-Tyrosine (15N) can be applied in experiments to study TyrH kinetics.
| Experimental Goal | Method Using L-Tyrosine (15N) | Measured Outcome | Insight Gained |
| Determine Kinetic Parameters (Km, Vmax) | Incubate purified TyrH with varying concentrations of L-Tyrosine (15N). | Rate of [15N]L-DOPA formation measured by mass spectrometry. | Substrate affinity (Km) and maximum reaction velocity (Vmax) of the enzyme. |
| Investigate Feedback Inhibition | Conduct activity assays with L-Tyrosine (15N) in the presence of varying concentrations of dopamine. | Change in the rate of [15N]L-DOPA synthesis. | Quantifies the inhibitory constant (Ki) of dopamine and confirms the mechanism of feedback regulation. nih.govuniprot.org |
| Assess the Effect of Phosphorylation | Compare the activity of phosphorylated versus non-phosphorylated TyrH using L-Tyrosine (15N) as the substrate. | Difference in [15N]L-DOPA production rates. | Elucidates how phosphorylation events modulate the enzyme's catalytic efficiency. uniprot.org |
These types of assays enable a deep understanding of the molecular mechanisms that control the flow of metabolites through the catecholamine pathway, starting at its very first step.
Following its synthesis, dopamine serves as the immediate precursor for the other two major catecholamines: norepinephrine (noradrenaline) and epinephrine (adrenaline). nih.govnih.govresearchgate.net Dopamine is converted to norepinephrine by the enzyme dopamine β-hydroxylase, and norepinephrine is subsequently converted to epinephrine. nih.gov The entire pathway, from tyrosine to epinephrine, can be analyzed using L-Tyrosine (15N).
In cellular and animal models, the administration of L-Tyrosine (15N) allows researchers to trace the flow of the nitrogen isotope not just to dopamine, but further down the pathway to [15N]norepinephrine and [15N]epinephrine. By measuring the isotopic enrichment in each of these catecholamines over time, the flux through each enzymatic step can be quantified. This provides a comprehensive view of the entire biosynthetic chain. Such studies are critical for understanding how different physiological states or pathological conditions affect the production of these essential neurotransmitters and hormones. For example, researchers can investigate how stress impacts the rate of norepinephrine and epinephrine synthesis in the adrenal medulla or specific brain regions. nih.govnih.gov
Mechanistic Studies of Tyrosine Hydroxylase (TyrH) Activity and Regulation
Research on Aromatic Amino Acid Metabolism and Related Biochemical Pathways
Beyond its role as a catecholamine precursor, L-tyrosine is central to the metabolism of aromatic amino acids. L-Tyrosine (15N) facilitates the study of its interconversion with phenylalanine and its breakdown into various other important compounds.
In humans and other organisms, L-tyrosine can be synthesized from the essential amino acid L-phenylalanine. caymanchem.comnih.gov This conversion is catalyzed by the enzyme Phenylalanine Hydroxylase (PAH), which is found predominantly in the liver and kidneys. physiology.orgpnas.org The activity of this enzyme is critical for maintaining phenylalanine homeostasis. physiology.org
Stable isotope tracers are a cornerstone of in vivo studies of PAH activity. Specifically, researchers have used [15N]phenylalanine to trace its conversion to [15N]tyrosine. physiology.orgpnas.orgphysiology.org By infusing [15N]phenylalanine and measuring the ratio of [15N]tyrosine to [15N]phenylalanine in blood plasma or specific proteins, the rate of whole-body phenylalanine hydroxylation can be accurately determined. physiology.orgphysiology.org
One key finding from such studies is that the conversion of phenylalanine to tyrosine is regulated by the availability of dietary tyrosine. physiology.orgphysiology.org When dietary tyrosine intake is low, the body increases the rate of phenylalanine hydroxylation to produce the tyrosine needed for functions like protein synthesis. physiology.orgphysiology.org
The table below presents findings from a study that used [15N]phenylalanine to investigate the regulation of phenylalanine hydroxylation in adult men.
| Dietary Tyrosine Intake (mg·kg⁻¹·day⁻¹) | Phenylalanine Hydroxylation Rate (μmol·kg⁻¹·h⁻¹) (Mean ± SE) |
| 2.5 | 7.8 ± 0.9 |
| 4.5 | 6.5 ± 0.7 |
| 6.0 | 6.1 ± 0.6 |
| 7.5 | 5.5 ± 0.5 |
| 9.0 | 5.2 ± 0.4 |
| 12.5 | 5.9 ± 0.6 |
| Data derived from in vivo studies using [15N]phenylalanine tracers. The rate of hydroxylation was found to decrease significantly as dietary tyrosine intake increased up to a certain point, demonstrating a feedback regulation mechanism. physiology.orgphysiology.org |
These studies demonstrate the power of using 15N-labeled amino acids to quantify metabolic fluxes in humans, providing crucial data for nutritional requirements and understanding metabolic diseases. physiology.orgphysiology.org
L-Tyrosine is a precursor for a wide range of other biomolecules beyond catecholamines, including plant secondary metabolites like p-coumaric acid. frontiersin.orgresearchgate.net The enzyme Tyrosine Ammonia-Lyase (TAL) catalyzes the non-oxidative deamination of L-Tyrosine to produce p-coumaric acid, a valuable compound and a precursor to many other natural products like flavonoids and stilbenoids. researchgate.netnih.govpolimi.it
While specific studies detailing the use of L-Tyrosine (15N) for tracing p-coumaric acid formation were not prevalent in the reviewed literature, the principle of stable isotope tracing is directly applicable. In metabolic engineering research, where microbes are engineered to produce valuable chemicals, L-Tyrosine (15N) could be used as a substrate to trace and quantify the efficiency of the conversion to [15N]p-coumaric acid. This would allow researchers to identify bottlenecks in the engineered pathway and measure the activity of heterologously expressed TAL enzymes. nih.govmdpi.com The first step in the primary catabolic pathway for tyrosine in humans is transamination, a process that would be expected to affect a 15N label on the amino group, providing a method to quantify this initial degradation step. nih.gov
Phenylalanine Hydroxylase Activity and Phenylalanine-Tyrosine Interconversion Studies
Exploration of Unique Enzymatic Reactions and Radical Mechanisms Involving Tyrosine
The stable isotope-labeled compound L-Tyrosine (15N) is an invaluable tool for probing the intricate details of enzymatic reactions, particularly those that proceed through complex radical-based mechanisms. Its use allows researchers to trace the fate of the nitrogen atom from tyrosine through multi-step catalytic cycles, providing unambiguous evidence for reaction intermediates and final products. This is especially critical in the study of complex metalloenzymes where substrates undergo significant transformation.
Studies on HydG and Tyrosine Scission Mechanisms
The maturation of [FeFe]-hydrogenases, enzymes that efficiently catalyze the production and consumption of hydrogen, depends on a sophisticated biosynthetic machinery. A key player in this process is the radical S-adenosyl-L-methionine (SAM) enzyme HydG, which is responsible for an unusual reaction: the cleavage (scission) of L-tyrosine to generate carbon monoxide (CO) and cyanide (CN⁻), essential ligands for the hydrogenase's active site, known as the H-cluster. nih.govnih.govh1.co The use of L-Tyrosine labeled with stable isotopes, including ¹⁵N, has been fundamental in unraveling this complex mechanism. h1.coresearchgate.net
Research employing electron paramagnetic resonance (EPR) spectroscopy on HydG with a suite of isotopically labeled tyrosine substrates (including ²H, ¹³C, and ¹⁵N) has been pivotal. nih.govh1.co These studies have allowed for the detection and characterization of key radical intermediates. The proposed mechanism begins when the radical SAM machinery generates a 5'-deoxyadenosyl radical (5'-dA•), which abstracts a hydrogen atom from the tyrosine substrate. researchgate.net This leads to the formation of a tyrosine radical that is bound to a C-terminal [4Fe-4S] cluster within the HydG enzyme. nih.govh1.co
This cluster-bound tyrosine radical then undergoes a crucial Cα-Cβ bond cleavage. researchgate.net This scission is a heterolytic cleavage event that results in two key species: a transient 4-oxidobenzyl radical (4OB•) and a dehydroglycine (DHG) molecule that remains bound to the iron-sulfur cluster. nih.gov The 4-oxidobenzyl radical is subsequently converted to the stable by-product p-cresol. nih.govresearchgate.net
The fate of the cluster-bound dehydroglycine is where ¹⁵N labeling becomes particularly insightful. The DHG fragment is further broken down to produce the CO and CN⁻ ligands. nih.govresearchgate.net By using ¹⁵N-labeled tyrosine, researchers have confirmed through techniques like stopped-flow Fourier transform infrared (SF-FTIR) and electron-nuclear double resonance (ENDOR) spectroscopies that the nitrogen atom of the cyanide ligand originates directly from the amino group of tyrosine. researchgate.netacs.org These advanced spectroscopic methods, combined with the use of ¹³C and ⁵⁷Fe isotopes, have identified the final product of the HydG reaction as an organometallic complex, an [Fe(CO)₂(CN)] synthon, which is the building block transferred for the final assembly of the H-cluster. researchgate.netacs.org
| Intermediate/Product | Description | Role of L-Tyrosine (15N) Labeling | Spectroscopic Evidence | Reference |
|---|---|---|---|---|
| Cluster-Bound Tyrosine Radical | Initial radical species formed after H-atom abstraction from tyrosine by 5'-dA•. | Used alongside other isotopes to characterize the radical's electronic structure via hyperfine couplings. | Electron Paramagnetic Resonance (EPR) | nih.gov, h1.co |
| 4-Oxidobenzyl Radical (4OB•) | Transient radical formed upon Cα-Cβ bond cleavage of the tyrosine radical. | Helps confirm the scission mechanism by identifying all resulting fragments. | EPR Spectroscopy | nih.gov |
| Cluster-Bound Dehydroglycine (DHG) | The glycine-derived fragment remaining on the Fe-S cluster after scission. Precursor to CO and CN⁻. | Traces the nitrogen atom from the tyrosine amino group to the final cyanide ligand. | EPR, ENDOR | nih.gov, researchgate.net |
| Fe(CO)₂(CN) Synthon | The final organometallic complex produced by HydG, containing the essential ligands. | Definitively proves that the nitrogen in the CN⁻ ligand originates from the amino group of the tyrosine substrate. | Stopped-Flow Fourier Transform Infrared (SF-FTIR), ENDOR | researchgate.net, acs.org |
Enzyme Substrate Specificity and Kinetic Isotope Effect Investigations
Beyond elucidating entire pathways, L-Tyrosine (¹⁵N) is crucial for detailed investigations into enzyme kinetics and substrate recognition. These studies help explain how an enzyme selects its specific substrate from a pool of similar molecules and the precise sequence of bond-breaking and bond-forming events during catalysis.
Enzyme Substrate Specificity:
The specificity of an enzyme for its substrate is fundamental to its biological function. Isotopic labeling, including with ¹⁵N, provides a powerful method to study the subtle interactions at the active site. Nuclear Magnetic Resonance (NMR) spectroscopy using ¹⁵N-labeled substrates or enzymes can monitor changes in the chemical environment of specific atoms upon binding. For instance, studies on protein tyrosine phosphatases have used ¹⁵N NMR to identify the dimer interface, which serves as a model for how the enzyme interacts with its target proteins. nih.gov Such techniques can reveal conformational changes in both the substrate and the enzyme that are critical for catalysis. nih.gov
Furthermore, understanding substrate specificity often involves studying enzyme mutants. Research on aromatic amino acid decarboxylases has shown that mutating a single active-site residue—in this case, a key tyrosine to a phenylalanine—can dramatically alter the enzyme's reaction, converting it from a decarboxylase into an acetaldehyde (B116499) synthase. acs.org Similarly, mutating a phenylalanine to a tyrosine in a nucleotide hydrolase was found to significantly reduce its primary activity while introducing a new deaminase function. osu.edu While these studies did not exclusively use L-Tyrosine (¹⁵N), the principle demonstrates the fine-tuning of enzyme active sites. Isotopic labeling with ¹⁵N would be an ideal approach to probe the precise electronic and structural changes at the active site that lead to such shifts in specificity.
Kinetic Isotope Effect (KIE) Investigations:
The kinetic isotope effect (KIE) is a powerful tool for deducing enzymatic mechanisms by measuring the change in reaction rate upon isotopic substitution. nih.gov A ¹⁵N KIE, measured by comparing the reaction rate of a substrate with ¹⁴N to one with ¹⁵N, provides information about changes in bonding to the nitrogen atom in the rate-determining step of a reaction. nih.gov
In the context of tyrosine-utilizing enzymes, a ¹⁵N KIE can distinguish between different potential mechanisms. For example, in the oxidation of L-alanine by L-amino acid oxidase, a ¹⁵N KIE of 1.0145 was observed, which helped to support a mechanism involving hydride transfer from the substrate's Cα atom. nih.gov This value indicates that the bonding to the nitrogen atom is weakened in the transition state of the rate-limiting step. For a complex reaction like the one catalyzed by HydG, measuring the ¹⁵N KIE could provide critical data on the timing of C-N bond cleavage within the dehydroglycine intermediate relative to other steps, helping to pinpoint the slowest, rate-determining part of the catalytic cycle. While specific KIE values for the HydG enzyme are not yet widely reported, the use of ¹⁵N-labeled tyrosine in mechanistic studies lays the essential groundwork for such kinetic investigations. researchgate.netacs.org
| Area of Investigation | Technique/Method | Information Gained from 15N Labeling | Example Enzyme Class/Study | Reference |
|---|---|---|---|---|
| Substrate Binding and Specificity | ¹⁵N NMR Spectroscopy | Detects changes in the chemical environment and conformation of the enzyme and/or substrate upon binding. | Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) | nih.gov |
| Reaction Specificity | Site-Directed Mutagenesis & Isotopic Analysis | Probes how changes in the active site (e.g., Tyr/Phe swaps) affect substrate handling and reaction outcome. ¹⁵N labeling can trace the altered fate of the amino group. | Aromatic Amino Acid Decarboxylases, Nucleotide Hydrolases | acs.org, osu.edu |
| Kinetic Isotope Effect (KIE) | Mass Spectrometry / NMR | Measures the effect of nitrogen isotope substitution on the reaction rate to probe the transition state of rate-limiting steps involving C-N bond cleavage or formation. | L-amino acid oxidases, Protein Tyrosine Phosphatases | nih.gov, nih.gov |
Structural and Biophysical Applications of L Tyrosine 15n
Site-Directed ¹⁵N Labeling for Protein Structural Determination and Refinement
Site-directed ¹⁵N labeling with L-tyrosine is a sophisticated technique that simplifies complex NMR spectra, a common challenge in the study of large proteins. By introducing ¹⁵N-labeled tyrosine into a protein that is otherwise unlabeled (or uniformly ¹³C-labeled), researchers can selectively observe signals from the tyrosine residues. This method is instrumental in assigning resonances within NMR spectra to specific atoms in the protein, a critical first step in determining a protein's three-dimensional structure. uni-konstanz.desigmaaldrich.com
The process often involves the use of auxotrophic expression hosts or cell-free protein synthesis systems, which allow for the controlled incorporation of the labeled amino acid. sigmaaldrich.com The resulting simplified spectra enable the unambiguous identification of tyrosine signals, which can then be used to derive structural restraints, such as distances and angles between atoms. These restraints are then used to calculate and refine the protein's structure. This approach has been successfully applied to a variety of proteins, aiding in the determination of their global folds and structures. uni-konstanz.de
A key advantage of this technique is its ability to provide high-resolution structural information about specific regions of a protein, such as active sites or interaction interfaces where tyrosine residues are often functionally important. This targeted approach complements uniformly labeled methods and is particularly valuable for studying large protein complexes where spectral overlap is a significant hurdle. nih.gov
Probing Protein-Protein and Protein-Ligand Interactions through ¹⁵N Chemical Shift Perturbations
The chemical environment of an atomic nucleus influences its resonance frequency in an NMR experiment. When a protein binds to another molecule, such as a ligand or another protein, the chemical environments of the amino acid residues at the interaction interface are altered. This change can be detected as a shift in the corresponding peaks in the NMR spectrum, a phenomenon known as a chemical shift perturbation (CSP). nih.govmdpi.com
By using proteins specifically labeled with L-Tyrosine (¹⁵N), researchers can monitor the ¹⁵N chemical shifts of tyrosine residues upon the addition of a binding partner. nih.gov Significant CSPs for specific tyrosine residues indicate their involvement in the binding event, allowing for the mapping of the interaction surface. The magnitude of the chemical shift change can also be used to determine the binding affinity (dissociation constant, Kd) of the interaction. researchgate.netresearchgate.net This method is widely used in drug discovery to screen for and characterize the binding of small molecules to protein targets. mdpi.com
The analysis of CSP data from ¹⁵N-labeled tyrosine residues provides valuable insights into the specific roles these residues play in molecular recognition. For instance, it can reveal whether a tyrosine is directly involved in making contacts with the binding partner or if its environment is altered due to a conformational change induced by the binding event. nih.gov
Below is an interactive table showcasing representative data from a hypothetical ¹⁵N HSQC titration experiment monitoring the interaction between a protein and a ligand.
| Residue | Free Chemical Shift (ppm) | Bound Chemical Shift (ppm) | Chemical Shift Perturbation (ppm) |
| Tyr25 | 118.3 | 120.1 | 1.8 |
| Tyr42 | 121.5 | 121.6 | 0.1 |
| Tyr68 | 119.7 | 122.5 | 2.8 |
| Tyr83 | 120.9 | 121.0 | 0.1 |
| Tyr105 | 117.5 | 119.9 | 2.4 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Analysis of Protein Conformational Dynamics and Folding Intermediates
Proteins are not static entities; they exist as a dynamic ensemble of interconverting conformations. These motions, which span a wide range of timescales, are often crucial for their biological function. acs.org NMR spectroscopy, in conjunction with ¹⁵N isotopic labeling, is a powerful tool for characterizing these conformational dynamics. L-Tyrosine (¹⁵N) labeling allows researchers to specifically probe the dynamic behavior of tyrosine residues within a protein. biorxiv.org
Techniques such as NMR relaxation experiments can provide information about the flexibility of the protein backbone and side chains on picosecond to nanosecond timescales. By analyzing the relaxation parameters of ¹⁵N-labeled tyrosine residues, scientists can identify regions of the protein that are particularly flexible or rigid.
Furthermore, more advanced NMR techniques like relaxation dispersion can be used to study slower, microsecond to millisecond timescale dynamics. These motions are often associated with significant conformational changes, such as the opening and closing of active site loops or the transient formation of folding intermediates. biorxiv.orgnih.gov The study of a model protein, ubiquitin, has shown that it undergoes millisecond timescale dynamics involving a C-terminally retracted state, and mutations in this region can impact the protein's stability. biorxiv.org By selectively labeling tyrosine residues, researchers can gain insights into their involvement in these functionally important dynamic processes.
Investigation of Post-Translational Modifications on Tyrosine Residues (e.g., Phosphorylation, Sulfation)
Post-translational modifications (PTMs) are chemical modifications to amino acid residues after they have been incorporated into a protein. PTMs play a critical role in regulating a wide range of cellular processes. d-nb.info Tyrosine residues are subject to several important PTMs, including phosphorylation and sulfation. nih.gov These modifications can dramatically alter a protein's structure, function, and interactions.
¹⁵N NMR spectroscopy is a valuable tool for studying the structural and functional consequences of tyrosine PTMs. By incorporating ¹⁵N-labeled tyrosine into a protein and then enzymatically modifying it, researchers can use NMR to characterize the modified protein. The addition of a phosphate (B84403) or sulfate (B86663) group to a tyrosine residue will cause significant changes in its local chemical environment, leading to large chemical shift perturbations that can be easily detected in a ¹⁵N HSQC spectrum. d-nb.info
This approach allows for the site-specific identification of tyrosine modifications and provides insights into how these modifications affect the protein's structure and dynamics. For example, NMR studies have been used to characterize the conformational changes that occur upon tyrosine phosphorylation, which is a key mechanism in many signal transduction pathways. aston.ac.uk Similarly, the role of tyrosine sulfation in mediating protein-protein interactions has been investigated using NMR. nih.govresearchgate.net
Use of L-Tyrosine (¹⁵N) in Solid-State NMR for Complex Biological Assemblies
While solution-state NMR is a powerful technique for studying soluble proteins, many important biological systems, such as membrane proteins and large protein fibrils, are not amenable to this approach. Solid-state NMR (ssNMR) has emerged as a crucial tool for studying the structure and dynamics of these complex biological assemblies in their native-like environment. nih.gov
The use of L-Tyrosine (¹⁵N) labeling is also highly advantageous in ssNMR studies. researchgate.net By selectively labeling tyrosine residues, researchers can simplify the crowded spectra that are often obtained from large, complex systems. researchgate.net This spectral simplification is essential for obtaining residue-specific assignments and for measuring structural restraints, such as interatomic distances and torsion angles.
ssNMR studies of ¹⁵N-labeled tyrosine residues have provided valuable insights into the structure of amyloid fibrils, which are associated with a number of neurodegenerative diseases. These studies have helped to define the molecular architecture of the fibril core and to identify the specific roles that tyrosine residues play in stabilizing the fibril structure. researchgate.net Additionally, ssNMR with ¹⁵N-tyrosine labeling can be used to probe the interactions of membrane proteins with their lipid environment and with other proteins. nih.gov
Computational and Systems Biology Approaches Integrated with L Tyrosine 15n Data
Metabolic Flux Analysis (MFA) and 15N-Labeled Isotope Tracing
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network. When combined with 15N-labeled tracers like L-Tyrosine (15N), MFA can elucidate the flow of nitrogen through cellular pathways, which is crucial for understanding the synthesis of amino acids, nucleotides, and other nitrogenous compounds. creative-proteomics.commedchemexpress.com This approach moves beyond static measurements of metabolite concentrations to define the dynamic activities of metabolic pathways. creative-proteomics.com
While 13C-based MFA is more common for tracking carbon metabolism, the development of 15N-based MFA models has been critical for understanding nitrogen metabolism. nih.govbiorxiv.org A significant challenge in 15N-MFA is the limited information derived from nitrogen's isotopic labeling profiles compared to carbon's. nih.govbiorxiv.org To overcome this, Isotopically Non-Stationary MFA (INST-MFA) is often employed. 15N-INST-MFA involves time-resolved labeling data, which captures the dynamic changes in isotope enrichment over time, providing richer data for flux quantification. biorxiv.orgmdpi.com This technique has been successfully used to study processes like ammonium (B1175870) assimilation in Corynebacterium glutamicum and to estimate metabolic fluxes in winter oilseed rape leaves. biorxiv.orgresearchgate.net In these studies, leaf discs were exposed to [15N]L-glycine, and the time-course analysis of 15N enrichment in various amino acids allowed for the estimation of biosynthesis fluxes for proline, valine, and threonine. mdpi.comresearchgate.net
A more advanced approach involves the simultaneous use of both 13C and 15N tracers, known as 13C15N-MFA. nih.govbiorxiv.org This dual-labeling strategy allows for the concurrent quantification of both carbon and nitrogen fluxes. nih.govembopress.org A key advantage of 13C15N-MFA is its ability to provide a more comprehensive view of cellular metabolism, particularly for amino acid and nucleotide biosynthesis. nih.govbiorxiv.org For instance, in a study on Mycobacterium bovis BCG, a dual-labeling experiment with [13C3]-glycerol and [15N1]-ammonium chloride was performed. The resulting data was analyzed using a Bayesian multi-model approach to simultaneously resolve carbon and nitrogen fluxes, identifying glutamate (B1630785) as a central hub in nitrogen metabolism. biorxiv.orgembopress.org This method provides a powerful and statistically rigorous platform to infer carbon-nitrogen metabolism in any biological system. nih.govembopress.org For example, a 13C15N-MFA study determined the net carbon-nitrogen flux for tyrosine biosynthesis to be 0.071 mmol g biomass−1 h−1, a value that could not have been accurately quantified with single-isotope MFA. nih.govbiorxiv.org
Constraint-based modeling, particularly Flux Balance Analysis (FBA), is a computational method used to predict metabolic flux distributions at a genome scale. nih.govmdpi.com FBA relies on the assumption of a steady state, where the concentrations of intracellular metabolites remain constant. nih.gov While FBA does not inherently require isotopic data, integrating data from 15N tracing experiments, such as those using L-Tyrosine (15N), can significantly enhance the accuracy and predictive power of these models.
Isotope tracing data provides experimental evidence of pathway activity, which can be used to set constraints on the reaction fluxes within the FBA model. nih.gov For example, if a 15N tracing experiment shows active synthesis of tyrosine, the flux through the tyrosine biosynthesis pathway in the FBA model can be constrained to be non-zero. This integration helps to refine the solution space of possible flux distributions, leading to more biologically relevant predictions. nih.gov In a study on Drosophila muscle tissue, FBA was used to analyze a reconstructed metabolic network, with constraints derived from NMR data of metabolite concentrations, to understand hypoxia tolerance. nih.gov Although this specific study did not use 15N tracers, it illustrates the principle of using experimental data to constrain FBA models. The integration of proteomics data with constraint-based models is also a powerful approach to estimate enzyme kinetic properties on a genome-wide scale. nih.gov
Development and Application of 15N-INST-MFA and 13C15N-MFA Models
Kinetic Modeling of Biochemical Networks Informed by L-Tyrosine (15N) Data
Kinetic modeling aims to describe the dynamic behavior of metabolic networks by using mathematical equations (often systems of differential equations) that represent the rates of each biochemical reaction. researchgate.netchalmers.se A major challenge in developing large-scale kinetic models is the difficulty in determining the numerous kinetic parameters.
Data from 15N isotopic labeling experiments, including with L-Tyrosine (15N), are invaluable for parameterizing these models. researchgate.netnih.gov By tracking the rate of 15N incorporation into different metabolites over time, researchers can obtain transient labeling patterns. nih.gov This dynamic data, combined with measurements of metabolite concentrations, can be used in a "top-down" approach to calculate unknown kinetic parameters. nih.gov These parameters can then be used to simulate the network's response to various perturbations and perform metabolic control analysis to identify which enzymes exert the most control over a pathway. nih.gov While building these models is complex and often limited to well-studied systems, the integration of isotope-labeling data is a critical step toward creating predictive kinetic models of cellular metabolism. researchgate.netplos.org
Bioinformatic Tools for Processing, Correction, and Interpretation of Isotopic Enrichment Data
The analysis of data from L-Tyrosine (15N) tracing experiments requires specialized bioinformatic tools to process raw mass spectrometry (MS) data and ensure accurate interpretation. A crucial step is the correction for naturally abundant isotopes and the isotopic purity of the tracer itself, as these factors can otherwise distort the results. bioconductor.orgnih.gov
Several software tools have been developed to handle the complexity of 15N labeling data:
IsoCorrectoR : An R-based tool that corrects MS and MS/MS data for natural isotope abundance and tracer impurity for any tracer, including 15N. bioconductor.orgbioconductor.org It can handle data from multiple-tracer experiments (e.g., 13C and 15N used together) and has a graphical user interface (IsoCorrectoRGUI). bioconductor.orgrdrr.io
IsoCor : A Python-based software that performs similar corrections for natural abundance and tracer purity and is designed to process large datasets efficiently. bioconductor.orgnih.gov
accucor : An R package specifically designed for correcting high-resolution mass spectrometry data for natural abundance of 13C, 2H, and 15N isotopes. r-project.org
Protein Prospector : A web-based software that includes workflows for analyzing large-scale 15N labeled proteomic samples. frontiersin.orgbiorxiv.org It features ratio adjustments based on labeling efficiency and matching of isotope cluster patterns to ensure reliable protein quantification. frontiersin.org
Census : A freely available software that can analyze 15N-labeled data by calculating the mass shift for each peptide based on its sequence and determining the atomic percent enrichment of 15N. ckgas.com
These tools are essential for converting raw MS signals into meaningful isotopic enrichment values, which are the inputs for MFA and kinetic modeling.
Table 1: Selected Bioinformatic Tools for 15N Isotope Data Analysis
| Tool Name | Primary Function | Key Features | Language/Platform |
|---|---|---|---|
| IsoCorrectoR | Correction for natural isotope abundance and tracer purity. bioconductor.orgbioconductor.org | Supports MS/MS, multiple tracers (13C, 15N), high-resolution data. bioconductor.orgbioconductor.org | R |
| IsoCor | Correction of raw MS data for natural isotope abundance. nih.gov | Efficient algorithm for large datasets, supports various isotopes. nih.gov | Python |
| accucor | Natural abundance correction for high-resolution MS data. r-project.org | Supports 13C, 2H, and 15N isotopes. r-project.org | R |
| Protein Prospector | Quantification of 15N-labeled proteins. frontiersin.orgbiorxiv.org | Adjusts for labeling efficiency, matches isotope patterns. frontiersin.org | Web-based |
| Census | Quantification of 15N-labeled peptides and proteins. ckgas.com | Calculates peptide-specific mass shifts and enrichment ratios. ckgas.com | Freely available software |
Integration of 15N Labeling Data with Multi-Omics Datasets (Proteomics, Metabolomics)
A systems biology approach aims to understand the holistic function of a biological system by integrating data from multiple "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics. divingintogeneticsandgenomics.comnih.gov Data from L-Tyrosine (15N) labeling experiments, which falls under metabolomics and fluxomics, is a critical component of these integrative studies. wistar.orgf1000research.com
Integrating 15N flux data with proteomics, for example, allows researchers to connect changes in metabolic pathway activity with changes in the abundance of the enzymes that catalyze those pathways. nih.gov This can reveal regulatory mechanisms that are not apparent from either dataset alone. For instance, a study might find that the flux through the tyrosine synthesis pathway increases under a certain condition, and by integrating proteomics data, they could determine if this is due to an increased abundance of the enzymes in that pathway.
Several computational frameworks are used for multi-omics data integration:
Multiple Factor Analysis (MFA) : A statistical method that can integrate diverse datasets (e.g., proteomics, metabolomics, genomics) to identify common structures and patterns. frontlinegenomics.comnih.gov It is particularly useful for finding relationships between different omics layers and a phenotype of interest, such as disease. divingintogeneticsandgenomics.comnih.gov
Multi-Omics Factor Analysis (MOFA) : An unsupervised framework that disentangles the sources of variation in multi-omics data into a set of hidden factors. embopress.org These factors can represent shared biological processes or data-specific technical noise, providing a powerful way to visualize and interpret complex datasets. embopress.org
By combining 15N-MFA data with proteomics and other omics data, researchers can build more comprehensive and predictive models of cellular behavior, bridging the gap between genotype and phenotype. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| L-Tyrosine (15N) |
| L-Tyrosine |
| L-glycine |
| Proline |
| Valine |
| Threonine |
| Glutamate |
| Ammonium |
| [13C3]-glycerol |
| [15N1]-ammonium chloride |
Future Directions and Methodological Advancements with L Tyrosine 15n in Research
Development of Novel Isotope Labeling Strategies and Advanced Precursors
The progression of research utilizing L-Tyrosine (15N) is intrinsically linked to innovations in isotope labeling methodologies. A primary objective is to enhance the efficiency and specificity of ¹⁵N incorporation into proteins and other biomolecules.
Advanced Precursors and Synthesis: Researchers are continuously exploring more efficient methods for producing ¹⁵N-labeled compounds. Microbial synthesis has been demonstrated as a viable method for creating L-[¹⁵N]tyrosine. nih.gov For instance, immobilized Erwinia herbicola cells can be used in a reaction mixture containing phenol, pyruvic acid, and ¹⁵NH₄Cl to produce gram quantities of L-[¹⁵N]tyrosine without dilution of the isotope label. nih.gov Furthermore, the development of advanced, isotopically labeled α-keto acids serves as a robust biosynthetic precursor for labeling amino acid side chains in proteins expressed in Escherichia coli. unl.pt
Selective Labeling in Eukaryotic Systems: A significant advancement lies in the ability to perform selective amino acid labeling in mammalian cell lines, such as Human Embryonic Kidney (HEK) 293 cells. nih.gov This is crucial for studying post-translationally modified proteins that cannot be produced in prokaryotic systems. nih.gov Studies have shown that the α-[¹⁵N]-atom from tyrosine experiences minimal metabolic scrambling when introduced into HEK293 cell cultures, making it an excellent candidate for specific and clean labeling. nih.gov This allows for precise tracking of tyrosine's role in complex eukaryotic protein function and metabolism.
Stable Isotope Labeling by Amino Acids in Cell culture (SILAC): The SILAC technique remains a cornerstone of quantitative proteomics, and its applications are expanding. nih.gov By growing cells in media containing "heavy" ¹⁵N-labeled amino acids like L-Tyrosine (15N), researchers can accurately compare protein abundance between different cell populations. nih.gov Future strategies aim to increase multiplexing capabilities by combining ¹³C and ¹⁵N labels, which helps to increase the spacing of isotopic peaks in mass spectrometry, thereby reducing spectral complexity and improving quantification accuracy. nih.gov
Enhanced Sensitivity and Throughput in Analytical Techniques for L-Tyrosine (15N) Tracing
The full potential of L-Tyrosine (15N) as a tracer is realized through highly sensitive analytical techniques capable of detecting subtle changes in its incorporation and turnover.
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are fundamental to metabolomics and proteomics. caymanchem.comnih.gov L-Tyrosine (15N), along with other isotopically labeled versions like L-Tyrosine-¹³C₉,¹⁵N, serves as an essential internal standard for the precise quantification of endogenous L-tyrosine levels. caymanchem.com Advances in high-resolution mass spectrometry and tandem MS (MS/MS) enable more accurate determination of ¹⁵N and ¹³C enrichment levels, even in sparsely labeled proteins, and can help identify previously undetected metabolic scrambling effects. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure and dynamics of biomolecules at an atomic level. isotope.compnas.org The use of ¹⁵N-labeled amino acids is central to many multidimensional NMR experiments that allow for the study of larger and more complex proteins. Recent developments in ¹⁵N-detected NMR experiments have shown to provide enhanced resolution, particularly for intrinsically disordered proteins (IDPs), due to the slower transverse relaxation rate of ¹⁵N, which results in narrower line widths. pnas.org Furthermore, strategies like deuteration in combination with ¹⁵N and ¹³C labeling are crucial for studying high-molecular-weight proteins by reducing relaxation-induced signal loss. unl.pt
Table 1: Analytical Techniques for L-Tyrosine (15N) Tracing
| Analytical Technique | Application | Key Advantages |
|---|---|---|
| Mass Spectrometry (GC-MS, LC-MS) | Quantitative metabolomics, Proteomics (SILAC) | High sensitivity, high throughput, accurate quantification using labeled internal standards. caymanchem.comnih.gov |
| Nuclear Magnetic Resonance (NMR) | Structural biology, Protein dynamics, Study of intrinsically disordered proteins. | Provides atomic-level structural and dynamic information, enhanced resolution with ¹⁵N-detection methods. isotope.compnas.org |
| Isotope Ratio Mass Spectrometry (IRMS) | Tracing metabolic pathways, Authenticity control of food. | Precise measurement of isotope ratios (¹⁵N/¹⁴N) to understand metabolic fluxes and origins. researchgate.net |
Expanding Applications in Complex Biological Systems and Diverse Research Models
The application of L-Tyrosine (15N) is moving beyond simple cell cultures to more complex biological systems and disease models, providing a more holistic view of metabolism.
In Vivo Metabolic Studies: In vivo studies using L-Tyrosine (15N) allow for the tracing of metabolic pathways within a whole organism. For example, studies in rodents have used stable isotope-labeled tyrosine to trace its conversion to L-DOPA and dopamine (B1211576) in the gastrointestinal tract and its subsequent transport to the pancreas. nih.gov This research provides evidence for a gut-pancreas axis in which nutritional tyrosine can influence glucose tolerance through its metabolites. nih.gov
Disease Models: L-Tyrosine (15N) is instrumental in studying metabolic reprogramming in various diseases. Abnormal tyrosine metabolism is linked to an increased risk of cardiovascular disease, type 2 diabetes, and cancer. creative-proteomics.comnih.gov By using ¹⁵N tracing, researchers can investigate how tyrosine phosphorylation and metabolism are altered in cancer cells, affecting critical pathways like glycolysis and the tricarboxylic acid cycle. creative-proteomics.com Similarly, studying tyrosine metabolism in patients with chronic kidney disease has revealed decreased plasma levels of this amino acid. caymanchem.com
Ecological and Environmental Research: The analysis of stable isotope ratios, including that of nitrogen in amino acids, has applications in ecology. researchgate.net It can be used to study food webs, animal physiology, and reconstruct past environmental conditions. researchgate.net
Contributions to Understanding Fundamental Biochemical Processes and Systems Biology
L-Tyrosine (15N) provides a dynamic window into the interconnectedness of biochemical pathways, contributing significantly to the field of systems biology.
Protein Turnover and Synthesis: A fundamental application of L-Tyrosine (15N) is in measuring protein synthesis and turnover rates. isotope.com By introducing the labeled amino acid and monitoring its incorporation into the proteome over time, researchers can gain a global view of protein dynamics under various physiological and pathological conditions. nih.gov
Neurotransmitter and Hormone Synthesis: L-tyrosine is a critical precursor for the biosynthesis of catecholamine neurotransmitters (dopamine, norepinephrine (B1679862), epinephrine), thyroid hormones, and melanin. caymanchem.com Tracing with L-Tyrosine (15N) allows for the detailed study of the flux through these pathways and how they are regulated. For instance, it can help elucidate the mechanisms of how tyrosine metabolic reprogramming in the tumor microenvironment can inhibit T-cell activation. creative-proteomics.com
Systems-Level Integration: By combining L-Tyrosine (15N) tracing data with other 'omics' data (genomics, transcriptomics), a more complete, systems-level understanding of cellular function can be achieved. This integrated approach allows for the construction of comprehensive metabolic models that can predict how perturbations in one pathway, such as tyrosine metabolism, will affect the entire system.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| L-Tyrosine |
| L-Tyrosine (15N) |
| L-Tyrosine-¹³C₉,¹⁵N |
| L-DOPA (3,4-dihydroxy-L-phenylalanine) |
| Dopamine |
| Epinephrine (B1671497) |
| Norepinephrine |
| Pyruvic acid |
| Phenol |
| ¹⁵NH₄Cl (¹⁵N-Ammonium chloride) |
| Thyroid hormones |
Q & A
Basic Research Questions
Q. How should experimental designs using 15N-L-Tyrosine in metabolic tracer studies be structured to ensure reproducibility and statistical rigor?
- Methodological Answer : Experimental designs must include clear objectives, sampling schemes optimized for manpower and budget, and controls for natural 15N abundance. Use stratified random sampling for soil, vegetation, and water to minimize variability. Include pre-labeling baseline measurements and post-treatment time-series sampling. Statistical power analysis should guide sample size determination to detect isotopic enrichment effects .
- Key Considerations : Document all parameters (e.g., tracer application rates, incubation times) and adhere to NIH guidelines for preclinical studies to enhance replicability .
Q. What protocols ensure isotopic purity and stability of 15N-L-Tyrosine during storage and handling?
- Methodological Answer : Store 15N-L-Tyrosine in inert, moisture-proof containers at -20°C to prevent degradation. Verify isotopic purity via mass spectrometry (e.g., LC-MS) and chemical stability via HPLC. Prepare fresh solutions in deionized water buffered at pH 7.0 immediately before use to avoid oxidation or nitrosylation artifacts .
- Validation : Include blank controls (unlabeled tyrosine) and spike recovery tests in each experimental batch to confirm tracer integrity .
Q. How can thin-layer chromatography (TLC) be optimized to detect nitrosylated derivatives of 15N-L-Tyrosine?
- Methodological Answer : Use silica TLC plates with a solvent system of toluene:2-propanol:acetone:acetic acid (23:23:12:9). Post-development, expose plates to ammonium hydroxide vapor for 20 minutes to enhance ninhydrin reactivity. Detect 3-nitrotyrosine (yellow) and nitrosylated derivatives (pinkish-brown) via spectrophotometry (400–540 nm) and confirm mobility differences against pure standards .
- Troubleshooting : If resolution is poor, adjust solvent polarity or pre-saturate TLC chambers to minimize atmospheric interference .
Advanced Research Questions
Q. How can contradictions in 15N recovery rates across ecosystem studies be systematically addressed?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., soil organic matter, microbial activity). Cross-validate results using complementary techniques like isotope ratio mass spectrometry (IRMS) and nuclear magnetic resonance (NMR). Apply mixed-effects models to account for site-specific heterogeneity (e.g., climate, nitrogen deposition history) .
- Case Example : A 2012 meta-analysis resolved discrepancies by standardizing recovery calculations to account for unaccounted N sinks like volatilization .
Q. What statistical frameworks are most effective for partitioning 15N-L-Tyrosine into metabolic vs. abiotic pools in complex matrices?
- Methodological Answer : Use isotope mass balance equations coupled with Bayesian inference to quantify tracer distribution. For example:
Incorporate Monte Carlo simulations to propagate uncertainty in background 15N measurements .
Q. How can TLC-autography protocols be enhanced to quantify 15N-L-Tyrosine-derived metabolites in heterogenous biological samples?
- Methodological Answer : Implement multiresponse optimization (MRO) for TLC parameters (e.g., enzyme/substrate ratios, incubation times). Validate protocols using desirability functions to balance sensitivity and specificity. For instance, optimal tyrosinase activity was achieved at 7.76 U/cm² with 99.4 nmol/cm² substrate .
- Innovation : Integrate machine learning for automated spot detection and quantification to reduce human error .
Data Interpretation & Reporting
Q. What criteria should guide the inclusion of 15N-L-Tyrosine data in primary vs. supplementary materials?
- Methodological Answer : Include only critical datasets (e.g., tracer recovery rates, metabolic fluxes) in the main manuscript. Move raw spectra, intermediate calculations, and replicate chromatograms to supplementary files. Label supplementary data with Arabic numerals and hyperlink them in-text for accessibility .
Q. How should researchers contextualize unexpected results, such as low 15N incorporation in target proteins?
- Methodological Answer : Re-examine assumptions about tracer bioavailability or competing metabolic pathways. Perform spike-in experiments with 13C-labeled tyrosine to distinguish enzymatic vs. non-enzymatic incorporation. Discuss limitations (e.g., isotopic dilution) in the discussion section, citing analogous challenges in prior studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
